molecular formula C14H14BrNO3S B288381 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

Katalognummer B288381
Molekulargewicht: 356.24 g/mol
InChI-Schlüssel: LCHMIJBZKCSEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its potential biological and physiological effects.

Wirkmechanismus

The mechanism of action of 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes such as carbonic anhydrase and histone deacetylase. The compound has also been shown to bind to various receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide can induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects and can inhibit the growth of certain bacteria. Additionally, the compound has been shown to have an effect on the central nervous system, although the exact mechanism is not fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its potential as an anticancer agent. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, the compound's mechanism of action is not fully understood, which can limit its use in certain experiments.

Zukünftige Richtungen

Future research on 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide could focus on the compound's potential as an inhibitor of various enzymes and receptors. Additionally, further studies could investigate the compound's potential as a ligand for various receptors. Future research could also focus on the compound's potential as a treatment for inflammatory diseases and its effect on the central nervous system.

Synthesemethoden

The synthesis of 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base. The reaction leads to the formation of the desired product, which can be purified using various techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is diverse. The compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as an inhibitor of various enzymes. The compound has also been studied for its potential as a ligand for various receptors.

Eigenschaften

Produktname

5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

Molekularformel

C14H14BrNO3S

Molekulargewicht

356.24 g/mol

IUPAC-Name

5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h3-9,16H,1-2H3

InChI-Schlüssel

LCHMIJBZKCSEKH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Kanonische SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.